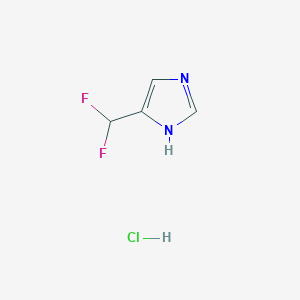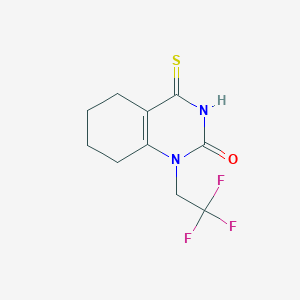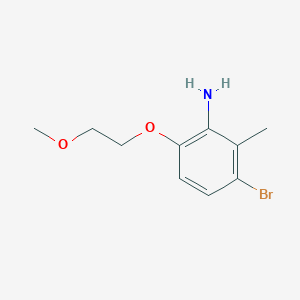
1-(5-Brompyridine-3-yl)imidazolidin-2-on
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromine atom attached to the pyridine ring and an imidazolidin-2-one moiety
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
These compounds are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridin-3-amine with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization and scaling up are crucial to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the bromine atom or other positions on the pyridine ring can lead to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 1-(5-Bromopyridin-3-yl)imidazolidin-2-one, which can have different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)methanamine: This compound differs by having an amine group instead of the imidazolidin-2-one moiety.
1-(5-Bromopyridin-3-yl)-4-methylpiperazine: This compound features a piperazine ring instead of the imidazolidin-2-one ring.
3-Bromo-5-(pyrrolidinocarbonyl)pyridine: This compound has a pyrrolidinocarbonyl group attached to the pyridine ring.
Uniqueness: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-3-7(5-10-4-6)12-2-1-11-8(12)13/h3-5H,1-2H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAJDKPPMKRHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)


![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1531565.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531567.png)



